molecular formula C25H26N6O5S2 B11460784 3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11460784
M. Wt: 554.6 g/mol
InChI Key: MBRQJBBUBMMLRS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that features a unique combination of functional groups, including methoxy groups, a thiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the thiazole ring: This step involves the reaction of a suitable thioamide with a halogenated precursor.

    Attachment of the methoxy groups: Methoxylation can be performed using methanol and an acid catalyst.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the triazole and thiazole rings, making it less complex.

    N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide: Lacks the methoxy groups, which may affect its reactivity and interactions.

Uniqueness

3,4,5-Trimethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its combination of methoxy groups, a thiazole ring, and a triazole ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C25H26N6O5S2

Molecular Weight

554.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C25H26N6O5S2/c1-15-6-5-7-17(10-15)31-20(29-30-25(31)38-14-21(32)28-24-26-8-9-37-24)13-27-23(33)16-11-18(34-2)22(36-4)19(12-16)35-3/h5-12H,13-14H2,1-4H3,(H,27,33)(H,26,28,32)

InChI Key

MBRQJBBUBMMLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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